molecular formula C12H14N2OS B1483948 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098009-29-9

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1483948
CAS No.: 2098009-29-9
M. Wt: 234.32 g/mol
InChI Key: YXXMQNHHTTWESC-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve the inhibition or activation of enzymatic activity, which can lead to downstream effects on cellular processes. For instance, the compound has been shown to inhibit certain kinases, thereby modulating signaling pathways that are crucial for cell proliferation and survival .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzymatic efficiency . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects .

Properties

IUPAC Name

1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-14-10-5-6-15-8-9(10)12(13-14)11-4-3-7-16-11/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXMQNHHTTWESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.